Cas no 895455-94-4 (3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide)
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- 3-(4-chlorophenyl)sulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
- 3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide
- AKOS024657513
- 895455-94-4
- F2536-0882
-
- Inchi: 1S/C16H12ClFN2O3S2/c17-10-1-4-12(5-2-10)25(22,23)8-7-15(21)20-16-19-13-6-3-11(18)9-14(13)24-16/h1-6,9H,7-8H2,(H,19,20,21)
- InChI Key: INHQUHLYLLIBGC-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(F)C=C2S1)(=O)CCS(C1=CC=C(Cl)C=C1)(=O)=O
Computed Properties
- Exact Mass: 397.9961905g/mol
- Monoisotopic Mass: 397.9961905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 578
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 113Ų
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-0882-2μmol |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-5μmol |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-10μmol |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-20μmol |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-1mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-2mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-3mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-4mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-5mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-0882-10mg |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
895455-94-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
Professional Introduction to Compound with CAS No. 895455-94-4 and Product Name: 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
The compound with CAS No. 895455-94-4 and the product name 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of a 4-chlorobenzenesulfonyl group and a 6-fluoro-1,3-benzothiazol-2-yl moiety suggests a unique combination of pharmacophores that may contribute to its biological activity. Such structural features are often explored in the development of novel therapeutic agents due to their ability to modulate biological pathways effectively.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various disease pathways. The 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide structure exhibits promising characteristics for such applications. The fluorine atom in the 6-fluoro-1,3-benzothiazol-2-yl group is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Additionally, the sulfonyl group attached to the benzene ring can serve as a key pharmacophore for interacting with biological targets. This dual functionality makes the compound an attractive candidate for further investigation.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The specific modification of the 1,3-benzothiazole ring with a fluoro substituent at the 6-position enhances its pharmacological properties. This modification is particularly significant because fluorine atoms can influence both the electronic properties and the steric environment of the molecule, thereby affecting its interaction with biological targets.
The 4-chlorobenzenesulfonyl moiety in the compound also plays a crucial role in its pharmacological profile. Sulfonyl groups are well-known for their ability to enhance binding affinity through hydrogen bonding interactions with biological targets. The presence of a chlorine atom at the 4-position of the benzene ring further modulates these interactions, potentially leading to improved efficacy and selectivity. Such structural features are often exploited in drug design to optimize pharmacokinetic properties and minimize side effects.
Current research in pharmaceutical chemistry emphasizes the development of molecules with multiple functional groups that can interact with biological targets in a synergistic manner. The 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide compound exemplifies this approach by combining two distinct pharmacophores—the sulfonyl group and the fluorinated benzothiazole ring—into a single molecular framework. This design strategy has shown promise in generating compounds with enhanced biological activity and improved drug-like properties.
In vitro studies have begun to explore the potential of this compound as an inhibitor of various enzymes and receptors involved in disease pathways. Preliminary data suggest that it may exhibit inhibitory activity against targets relevant to inflammation and cancer progression. These findings are particularly encouraging given the increasing demand for novel therapeutic agents that can modulate these pathways effectively. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of this compound involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. The introduction of both fluorine and chlorine substituents necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently, which is essential for drug discovery programs.
As computational methods continue to advance, virtual screening techniques are being increasingly employed to identify promising candidates for further experimental validation. The structural features of 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide, including its dual pharmacophores, make it an ideal candidate for such approaches. By leveraging computational tools, researchers can rapidly assess its potential interactions with biological targets and prioritize compounds for experimental testing.
The future prospects of this compound are promising, particularly if it demonstrates favorable pharmacokinetic properties and low toxicity in preclinical studies. Its unique structural features suggest that it may fill an unmet need in therapeutic intervention for various diseases. As research continues, additional derivatives may be explored to further optimize its biological activity and selectivity.
In conclusion, the compound with CAS No. 895455-94-4 and product name 3-(4-chlorobenzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide represents a significant advancement in pharmaceutical chemistry. Its intricate structure and unique combination of pharmacophores make it an attractive candidate for further investigation. With ongoing research focused on elucidating its biological activity and optimizing its therapeutic potential, this compound holds promise as a future therapeutic agent.
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